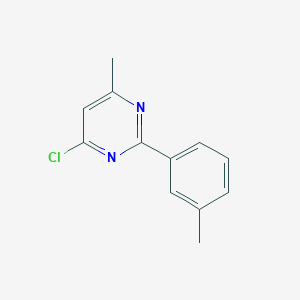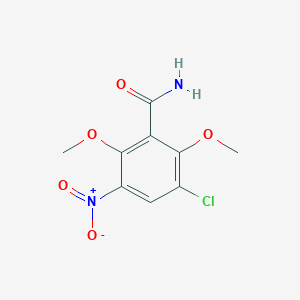![molecular formula C8H8N4O B069845 [3-(2H-tetrazol-5-yl)phenyl]methanol CAS No. 179057-20-6](/img/structure/B69845.png)
[3-(2H-tetrazol-5-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2H-tetrazol-5-yl)phenyl]methanol, also known as 5-methyl-2-phenyl-2H-tetrazole, is a synthetic aromatic molecule that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of other compounds, and its unique structure and properties make it an ideal tool for a variety of research projects.
Scientific Research Applications
Chemical Properties
“(3-(1H-Tetrazol-5-yl)phenyl)methanol” has a CAS Number of 179057-20-6 and a molecular weight of 176.18 . Its linear formula is C8H8N4O . It is a solid at room temperature and should be stored in an inert atmosphere .
Safety Information
The compound is classified as dangerous with hazard statements H228-H360 . Precautionary measures include P201-P202-P210-P240-P241-P280-P281-P308+P313-P370+P378-P405-P501 .
Commercial Availability
The compound is commercially available and can be purchased from various chemical suppliers . .
Use in Synthesis
While specific applications of “(3-(1H-Tetrazol-5-yl)phenyl)methanol” are not mentioned in the search results, compounds with a similar structure, such as 1-Phenyl-1H-tetrazole-5-thiol, have been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .
Use in Molecular Docking
Tetrazole derivatives have been used in molecular docking, a valuable tool in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics .
Use in In Silico Screening
Compounds with a similar structure have been used in in silico screening for target protein identification .
Mechanism of Action
Target of Action
Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that (3-(1H-Tetrazol-5-yl)phenyl)methanol may interact with biological targets in a similar manner to carboxylic acids.
Mode of Action
Tetrazoles, however, are known to possess both electron-donating and electron-withdrawing properties . This dual property allows them to participate in a variety of chemical reactions and potentially interact with a wide range of biological targets. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . This suggests that (3-(1H-Tetrazol-5-yl)phenyl)methanol may influence multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by tetrazoles , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions.
properties
IUPAC Name |
[3-(2H-tetrazol-5-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGESRLFHDANLIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634126 |
Source


|
| Record name | [3-(2H-Tetrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2H-tetrazol-5-yl)phenyl]methanol | |
CAS RN |
179057-20-6 |
Source


|
| Record name | [3-(2H-Tetrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














